
2-Bromo-5-(diethoxymethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(diethoxymethyl)thiophene: is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing one sulfur atom. This specific compound has a bromine atom at the second position and a diethoxymethyl group at the fifth position of the thiophene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethoxymethyl)thiophene can be achieved through various methods. One common approach involves the bromination of 5-(diethoxymethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-(diethoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used under anhydrous conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are used in solvents like tetrahydrofuran or diethyl ether.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield thiol or thioether derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-5-(diethoxymethyl)thiophene has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions.
Organic and Biomolecular Chemistry: The compound is used in the electrochemical bromofunctionalization of alkenes, which involves the electrochemical generation of bromine from hydrobromic acid.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(diethoxymethyl)thiophene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the diethoxymethyl group influences the compound’s reactivity and interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethoxymethyl group can affect the solubility and reactivity of the molecule.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
5370-20-7 |
|---|---|
Fórmula molecular |
C9H13BrO2S |
Peso molecular |
265.17 g/mol |
Nombre IUPAC |
2-bromo-5-(diethoxymethyl)thiophene |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-6-8(10)13-7/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
HEKKQBZTQMVFOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(S1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
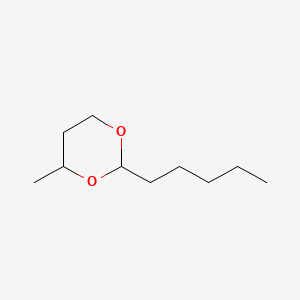
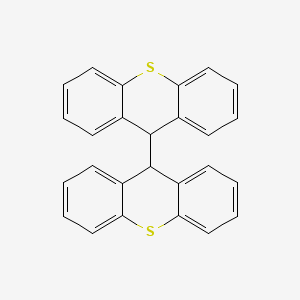
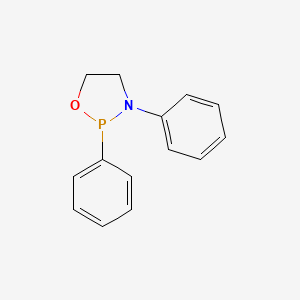

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

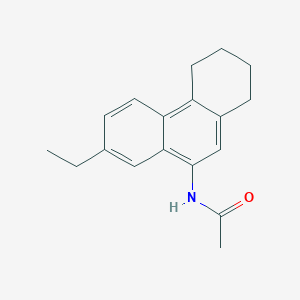
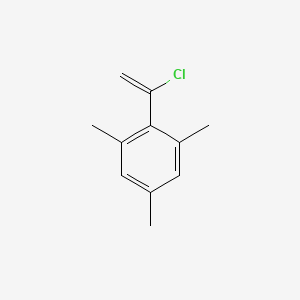
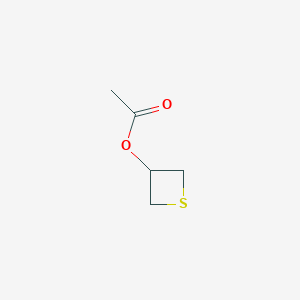
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
